

Spectroscopic Profile of 3'-Methoxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Methoxyacetophenone

Cat. No.: B145981

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3'-Methoxyacetophenone** (also known as 3-acetylanisole), a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Chemical Structure and Properties

3'-Methoxyacetophenone is an aromatic ketone with the chemical formula $C_9H_{10}O_2$ and a molecular weight of 150.17 g/mol. [1][2] Its structure consists of an acetophenone core substituted with a methoxy group at the meta-position of the benzene ring.

Property	Value
IUPAC Name	1-(3-methoxyphenyl)ethanone[1]
Synonyms	3-Acetylanisole, m-Methoxyacetophenone
CAS Number	586-37-8[1][2]
Molecular Formula	$C_9H_{10}O_2$ [1][2]
Molecular Weight	150.17 g/mol [1]
Appearance	Pale yellow liquid[1]
Boiling Point	239-241 °C[3]
Density	1.094 g/mL at 25 °C

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graph 3_Methoxyacetophenone_Structure {
  layout=neato;
  node [shape=plaintext];
  bgcolor="#FFFFFF";
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```
// Atom nodes
C1 [label="C", pos="0,1.5!", fontcolor="#202124"];
C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"];
C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"];
C4 [label="C", pos="-0.65, -2.25!", fontcolor="#202124"];
C5 [label="C", pos="0.65, -2.25!", fontcolor="#202124"];
C6 [label="C", pos="0,-3!", fontcolor="#202124"];
O1 [label="O", pos="2.6,0!", fontcolor="#EA4335"];
C7 [label="C", pos="3.9,0.75!", fontcolor="#202124"];
O2 [label="O", pos="-2.6,0!", fontcolor="#EA4335"];
C8 [label="C", pos="-3.9,-0.75!", fontcolor="#202124"];
H1 [label="H", pos="4.2, 1.5!", fontcolor="#5F6368"];
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H3 [label="H", pos="3.6, 1.5!", fontcolor="#5F6368"];
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H6 [label="H", pos="0, -4!", fontcolor="#5F6368"];
H7 [label="H", pos="-4.2, -1.5!", fontcolor="#5F6368"];
H8 [label="H", pos="-4.5, 0!", fontcolor="#5F6368"];
H9 [label="H", pos="-3.6, -1.5!", fontcolor="#5F6368"];
H10 [label="H", pos="0, 2.5!", fontcolor="#5F6368"];
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```
// Bond edges
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C1 -- C3 [color="#202124"];
C2 -- C4 [color="#202124"];
C3 -- C5 [color="#202124"];
C4 -- C6 [color="#202124"];
C5 -- C6 [color="#202124"];
C3 -- O1 [color="#202124"];
O1 -- C7 [color="#202124"];
C2 -- O2 [color="#202124"];
O2 -- C8 [color="#202124"];
C7 -- H1 [color="#5F6368"];
C7 -- H2 [color="#5F6368"];
C7 -- H3 [color="#5F6368"];
C4 -- H4 [color="#5F6368"];
C5 -- H5 [color="#5F6368"];
C6 -- H6 [color="#5F6368"];
```

```
C8 -- H7 [color="#5F6368"];
C8 -- H8 [color="#5F6368"];
C8 -- H9 [color="#5F6368"];
C1 -- H10 [color="#5F6368"];
```

```
// Aromatic ring indication
node [shape=circle, label="", width=1.5, style=dashed, color="#5F6368", pos="0, -1.5!"];
}
```

Caption: Chemical structure of **3'-Methoxyacetophenone**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3'-Methoxyacetophenone**.

¹H NMR Data

Solvent: CDCl₃ Frequency: 89.56 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.50-7.10	m	4H	Ar-H
3.84	s	3H	-OCH ₃
2.57	s	3H	-COCH ₃

Data sourced from ChemicalBook.[3]

¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (ppm)	Assignment
197.9	C=O
159.9	Ar-C-O
138.6	Ar-C
129.5	Ar-CH
120.8	Ar-CH
119.4	Ar-CH
112.4	Ar-CH
55.4	-OCH ₃
26.7	-CH ₃

Predicted data, consistent with typical values for similar structures.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	m	C-H stretch (aromatic and aliphatic)
~1680	s	C=O stretch (aryl ketone)
~1600, 1480	m	C=C stretch (aromatic ring)
~1250, 1040	s	C-O stretch (aryl ether)

Characteristic absorption bands based on data from various sources.

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
150	58.5	[M] ⁺ (Molecular Ion)
135	100.0	[M-CH ₃] ⁺
107	44.1	[M-COCH ₃] ⁺
77	38.9	[C ₆ H ₅] ⁺

Data sourced from ChemicalBook and NIST Chemistry WebBook.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of those used for the analysis of **3'-Methoxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

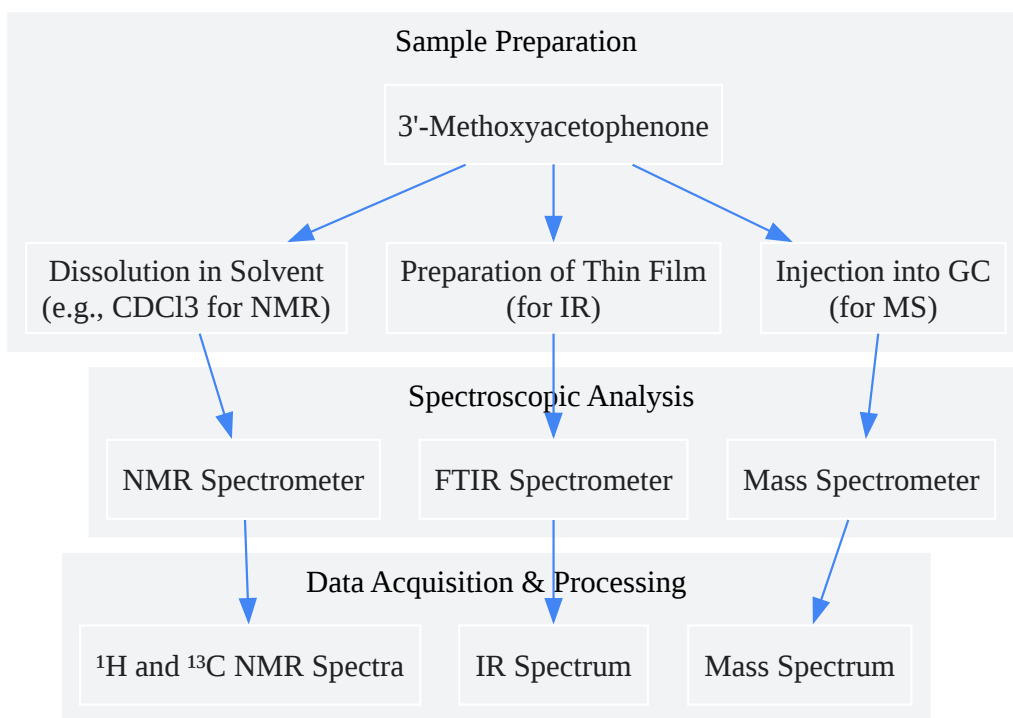
A solution of **3'-Methoxyacetophenone** was prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. The data was processed by applying a Fourier transform to the free induction decay (FID) signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using an FTIR spectrometer. For a liquid sample like **3'-Methoxyacetophenone**, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty sample holder or clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (EI) source, the sample molecules were bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3-Methoxyacetophenone | C₉H₁₀O₂ | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyacetophenone [webbook.nist.gov]
- 3. 3-Methoxyacetophenone(586-37-8) IR Spectrum [m.chemicalbook.com]
- 4. 3-Methoxyacetophenone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3'-Methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145981#spectroscopic-data-of-3-methoxyacetophenone-nmr-ir-ms]

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